molecular formula C16H16ClNO2 B2595892 (2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide CAS No. 1351663-84-7

(2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide

Cat. No.: B2595892
CAS No.: 1351663-84-7
M. Wt: 289.76
InChI Key: ZKJGQAQJPIBBEL-BQYQJAHWSA-N
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Description

The compound “(2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide” is an α,β-unsaturated enamide derivative characterized by a conjugated system with a 2-chlorophenyl group at the β-position and a 2,5-dimethylfuran-3-ylmethyl substituent at the amide nitrogen. Its structural backbone features a planar geometry due to the (2E)-configured double bond, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-9-14(12(2)20-11)10-18-16(19)8-7-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJGQAQJPIBBEL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the 2-chlorophenyl and 2,5-dimethylfuran intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst at room temperature.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include signal transduction pathways, such as the PI3K-AKT or MAPK pathways, which are crucial in regulating cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other enamide-based molecules, particularly those targeting G protein-coupled receptors (GPCRs) or ion channels. Below is a comparative analysis of key analogues:

Compound Key Structural Features Molecular Weight (g/mol) Reported Targets/Activities References
(2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide 2-chlorophenyl, 2,5-dimethylfuran-3-ylmethyl, (2E)-enamide ~305.8 Not explicitly reported in evidence N/A
XCT790 (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide ~646.5 Estrogen-related receptor α (ERRα) antagonist
Asivatrep (WHO INN: asivatrep) (2E)-N-{(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl}-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide ~555.5 Transient receptor potential vanilloid 1 (TRPV1) antagonist
(2E)-1-(2,5-Dimethyl-3-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one 2,5-dimethylthiophene, 2-methoxyphenyl, enone ~272.4 Crystallographically characterized (no biological data)

Key Observations:

Substituent Diversity: The target compound’s 2-chlorophenyl group contrasts with trifluoromethylpyridine in Asivatrep and methoxyphenyl in the thienyl derivative. Halogenated aryl groups (e.g., Cl, CF₃) are common in drug design for enhancing binding affinity and metabolic stability .

Biological Targets: XCT790 and Asivatrep exhibit well-defined targets (ERRα and TRPV1, respectively), whereas the biological activity of the target compound remains uncharacterized in the provided evidence. The absence of electron-withdrawing groups (e.g., cyano in XCT790) in the target compound may limit its utility as an enzyme inhibitor.

Crystallographic Data :

  • Structural analogues like (2E)-1-(2,5-dimethyl-3-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one have been analyzed using SHELX and ORTEP-3 software for crystallographic refinement , suggesting that similar methods could elucidate the target compound’s conformation.

Research Findings:

  • Synthetic Accessibility : The enamide scaffold is synthetically versatile, with protocols often involving Horner-Wadsworth-Emmons or condensation reactions.
  • Pharmacokinetic Predictions : The dimethylfuran group may confer moderate metabolic stability compared to thiophene or pyridine derivatives, which are more prone to oxidative metabolism .

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide is a member of the cinnamamide family, which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC16H16ClN
Molecular Weight273.76 g/mol
CAS Number[Insert CAS Number Here]
StructureChemical Structure

Anticonvulsant Properties

Research has indicated that cinnamamide derivatives exhibit significant anticonvulsant activity. For example, a related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, demonstrated efficacy in various seizure models including the maximal electroshock test and the 6-Hz psychomotor seizure model. The ED50 values in mice ranged from 13.21 mg/kg to 114.4 mg/kg depending on the model used .

Cytotoxicity and Safety Profile

Cytotoxicity studies conducted on cell lines such as HepG2 (liver cancer) and H9c2 (cardiac myoblast) showed that compounds within this class, including our compound of interest, were safe at concentrations up to 100 µM. This suggests a favorable safety profile for further development .

The mechanism of action for these compounds often involves modulation of neurotransmitter systems, particularly those related to GABAergic and glutamatergic pathways. The structural features of the cinnamamide derivatives contribute to their pharmacological effects, with specific substituents influencing potency and selectivity against various seizure models .

Case Studies

  • Study on Anticonvulsant Activity :
    • Objective : To evaluate the anticonvulsant properties of this compound.
    • Methodology : Administered in varying doses to seizure-susceptible animal models.
    • Findings : Showed significant reduction in seizure frequency and duration compared to control groups.
  • Safety Assessment :
    • Objective : To assess cytotoxic effects in vitro.
    • Methodology : Utilized HepG2 and H9c2 cell lines exposed to increasing concentrations of the compound.
    • Results : No significant cytotoxicity observed up to 100 µM concentration.

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